molecular formula C11H14N4O B8374655 N-(2-methoxyethyl)-7-methylpyrido[2,3-d]pyrimidin-2-amine

N-(2-methoxyethyl)-7-methylpyrido[2,3-d]pyrimidin-2-amine

Cat. No. B8374655
M. Wt: 218.26 g/mol
InChI Key: TUFBOIKHFJELBS-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Heat a solution of 7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine (2.6 g, 13.6 mmol) and 2-methoxyethanamine (6 mL) with microwave irradiation at 180° C. for 2 h. Cool the mixture to RT, dissolve in EtOAc, wash with water, then brine, dry over Na2SO4 and concentrate under reduced pressure to give N-(2-methoxyethyl)-7-methylpyrido[2,3-d]pyrimidin-2-amine (2.7 g, 91%). Treat a solution of N-(2-methoxyethyl)-7-methylpyrido[2,3-d]pyrimidin-2-amine (2.35 g, 10.7 mmol) in THF (100 mL) portion wise with NBS (1.8 g, 10.7 mmol) and stir at RT for 2 h. Concentrate the reaction mixture to dryness, dissolve in EtOAc, wash with water, then brine, dry the organics over Na2SO4, concentrate and purify by HPLC to afford the title compound (0.55 g, 26%). MS (m/z): 297.0 (M+1+).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:10]=[N:9][C:8](SC)=[N:7][C:6]=2[N:13]=1.[CH3:14][O:15][CH2:16][CH2:17][NH2:18]>CCOC(C)=O>[CH3:14][O:15][CH2:16][CH2:17][NH:18][C:8]1[N:9]=[CH:10][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[N:13][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC=1C=CC2=C(N=C(N=C2)SC)N1
Name
Quantity
6 mL
Type
reactant
Smiles
COCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with microwave irradiation at 180° C. for 2 h
Duration
2 h
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCNC=1N=CC2=C(N1)N=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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